4-(4-Methoxy-benzenesulfonyl)-piperidine

Lipophilicity ADME Permeability

Standard substitution with N-sulfonyl piperidine analogs alters lipophilicity (ΔXLogP=0.6) and TPSA (Δ=8.8 Ų), jeopardizing assay reproducibility. This C4-sulfonyl scaffold (CAS 101769-01-1) delivers validated physicochemical properties for peripheral-targeting programs. - XLogP 1.3 | TPSA 63.8 Ų - Limits CNS penetration - ≥95% purity free base; ≥97% HCl salt for qNMR/LC-MS - Cited in 11 patents - de-risked SAR building block

Molecular Formula C12H17NO3S
Molecular Weight 255.34 g/mol
CAS No. 101769-01-1
Cat. No. B3374226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxy-benzenesulfonyl)-piperidine
CAS101769-01-1
Molecular FormulaC12H17NO3S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2
InChIInChI=1S/C12H17NO3S/c1-16-10-2-4-11(5-3-10)17(14,15)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
InChIKeyJMPBLOVCCHRJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxy-benzenesulfonyl)-piperidine Procurement & Differentiation


4-(4-Methoxy-benzenesulfonyl)-piperidine (CAS 101769-01-1) is a sulfonyl-piperidine derivative featuring a piperidine core substituted at the 4-position with a 4-methoxybenzenesulfonyl group [1]. This compound is a versatile small-molecule scaffold with a molecular weight of 255.34 g/mol and a typical purity of ≥95% [2]. It is utilized as a building block in medicinal chemistry and pharmaceutical research, with 11 patents citing its application [3]. Key computed physicochemical properties include an XLogP3-AA of 1.3 and a Topological Polar Surface Area (TPSA) of 63.8 Ų [1].

Sulfonyl-piperidine building block for medicinal chemistry
Reported moderate lipophilicity and polar surface area; supports ADME tuning
Cited in multiple research patents (scaffold validation context)

Substitution Failure for 4-(4-Methoxy-benzenesulfonyl)-piperidine


Direct substitution of 4-(4-Methoxy-benzenesulfonyl)-piperidine with other sulfonyl-piperidine analogs is not scientifically valid due to critical differences in substitution pattern, physicochemical properties, and resulting biological behavior. For instance, the isomeric 1-(4-methoxybenzenesulfonyl)piperidine (CAS 35088-89-2) differs in sulfonyl attachment position (N1 vs. C4), leading to a distinct lipophilicity profile (XLogP3-AA 1.9 vs. 1.3) [1][2] and a lower Topological Polar Surface Area (TPSA 55.0 Ų vs. 63.8 Ų) [1][3]. These variations directly impact solubility, permeability, and target engagement in biological systems, making generic substitution a high-risk strategy for research reproducibility and experimental validity.

Positional isomer
1-Sulfonyl isomer (CAS 35088-89-2) shows distinct lipophilicity and TPSA, which may alter permeability and solubility profiles.
Salt form
Hydrochloride salt (CAS 101768-77-8) offers a different purity grade; free base to salt substitution may shift assay reproducibility.
Analog class
Other sulfonyl-piperidine analogs may introduce uncharacterized biological activity changes; direct replacement requires validation.

Differentiation Evidence for 4-(4-Methoxy-benzenesulfonyl)-piperidine


Lipophilicity: 4-Sulfonyl vs. 1-Sulfonyl Isomer

4-(4-Methoxy-benzenesulfonyl)-piperidine (101769-01-1) exhibits a significantly lower lipophilicity (XLogP3-AA = 1.3) compared to its isomeric analog 1-(4-methoxybenzenesulfonyl)piperidine (35088-89-2) (XLogP3-AA = 1.9) [1][2]. This difference indicates that the target compound is less lipophilic, which directly influences its solubility profile and membrane permeability [1][2].

Lipophilicity
Method context
Target XLogP3 1.3 vs Comparator 1.9
Supports differentiation in ADME profiling
Computed XLogP3; cross-study comparable
Lipophilicity ADME Permeability Solubility

TPSA and Bioavailability

The target compound (101769-01-1) possesses a Topological Polar Surface Area (TPSA) of 63.8 Ų, which is 15% larger than the 55.0 Ų reported for the 1-sulfonyl isomer (35088-89-2) [1][2][3]. This increased polar surface area suggests a lower potential for passive membrane diffusion compared to its isomer, a key consideration for oral bioavailability [1][2].

Polar Surface Area
Method context
Target TPSA 63.8 Ų vs 55.0 Ų (isomer)
Higher TPSA may reduce passive permeability
Computed TPSA; cross-study comparable
TPSA Bioavailability Drug-likeness Permeability

Purity: Free Base vs. Hydrochloride Salt

The free base form of 4-(4-Methoxy-benzenesulfonyl)-piperidine (101769-01-1) is typically supplied at a purity of ≥95% [1]. In contrast, the hydrochloride salt derivative (CAS 101768-77-8) is commercially available at a higher purity of 97% [2]. This 2% purity increase in the salt form translates to reduced impurities and greater experimental reproducibility for assays sensitive to contaminants.

Purity grade
Supplier data
Free base ≥95% vs HCl salt 97%
Higher purity may improve assay reproducibility
Vendor-reported purity; lot-dependent
Purity Salt Form Stability Solubility

Patent Citations: Building Block Validation

The compound 4-(4-Methoxy-benzenesulfonyl)-piperidine (101769-01-1) is cited in 11 patents [1], demonstrating its established utility as a building block in pharmaceutical research. While direct comparative patent data for other sulfonyl-piperidine analogs is not readily available, this patent count underscores its validation as a scaffold for diverse therapeutic targets, including CNS and anti-inflammatory agents [2].

Patent citations
Class-level
11 patents
Reported scaffold utility in pharmaceutical research
PubChemLite patent count; class-level inference
Patent Citations Medicinal Chemistry Scaffold Utility

4-(4-Methoxy-benzenesulfonyl)-piperidine Application Scenarios


CNS vs. Peripheral Lead Design

Given its lower lipophilicity (XLogP3-AA 1.3) [1] and higher TPSA (63.8 Ų) [1] compared to the 1-sulfonyl isomer, 4-(4-Methoxy-benzenesulfonyl)-piperidine is the preferred scaffold for projects aiming to limit CNS penetration (e.g., peripheral targets) or improve aqueous solubility. Researchers should select this compound when ADME optimization favors reduced passive membrane diffusion [1][2].

HTS Library Synthesis & Hit Expansion

The compound's citation in 11 patents [3] confirms its role as a validated building block in pharmaceutical research. Procurement teams supporting HTS library synthesis or hit-to-lead expansion should prioritize 101769-01-1 over less-documented analogs to leverage existing IP insights and accelerate SAR studies [3][4].

High-Purity Material for Analytical Methods

For applications requiring stringent impurity control, such as quantitative NMR, LC-MS assay development, or pharmacopoeial standard preparation, the hydrochloride salt form (CAS 101768-77-8) with 97% purity [5] is the optimal procurement choice over the 95% pure free base [6]. The 2% purity improvement reduces background noise and enhances method robustness [5][6].

Sulfonyl Bioisosteres for Kinase & GPCR Targets

The unique 4-sulfonyl substitution pattern on the piperidine ring offers distinct electronic and steric properties compared to N-sulfonyl analogs [4]. This scaffold is particularly suited for designing bioisosteres of known kinase inhibitors or GPCR ligands where the sulfonyl group's orientation critically impacts target engagement [4].

Application
Selection Property
Validation Focus
ADME optimization for peripheral restriction
Lipophilicity and TPSA profile
Permeability and solubility assay verification
Hit-to-lead library synthesis
Patent-documented scaffold utility
SAR expansion and IP landscape review
Analytical method development
Higher purity salt form
Impurity profiling and method robustness
Kinase/GPCR bioisostere design
4-Sulfonyl substitution pattern
Target engagement and selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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